molecular formula C9H6F2O2 B8815579 trans-2,5-Difluorocinnamic acid

trans-2,5-Difluorocinnamic acid

Cat. No.: B8815579
M. Wt: 184.14 g/mol
InChI Key: XAWHCSKPALFWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2,5-Difluorocinnamic acid: is an organic compound with the molecular formula C₉H₆F₂O₂ . It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Difluorocinnamic acid typically involves the reaction of homophthalic anhydrides with various aromatic aldehydes, followed by treatment with reagents such as boron tribromide (BBr₃). This method ensures the trans-configuration around the double bond, which is crucial for the compound’s desired properties .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: trans-2,5-Difluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

trans-2,5-Difluorocinnamic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which trans-2,5-Difluorocinnamic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its reactivity and binding affinity, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, protein conformation, and cellular processes .

Comparison with Similar Compounds

  • 2,5-Difluorobenzoic acid
  • 2,5-Difluorophenylacetic acid
  • 2,5-Difluorobenzaldehyde

Comparison: Compared to these similar compounds, trans-2,5-Difluorocinnamic acid is unique due to its trans-configuration around the double bond, which significantly influences its chemical reactivity and physical properties. This configuration is critical for its applications in synthesis and research .

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

3-(2,5-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)

InChI Key

XAWHCSKPALFWBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperidine (2 mL, 20.2 mmol, 0.168 vol) was added to a stirred mixture of 2,5-difluorobenzaldehyde (12.07 g, 85.0 mmol, 1 wt) and malonic acid (18.28 g, 175.6 mmol, 1.51 wt) in pyridine (50 mL, 4.14 vol). The reaction mixture was heated under nitrogen and held at reflux (oil bath 100° C.) for 2 hours, effervescence was observed for about 90 minutes—initially vigorous then diminishing. The reaction mixture was then allowed to cool to 20 to 25° C. and poured into stirred 2 M hydrochloric acid (310 mL, 25.7 vol) (pH recorded as 1). The resulting precipitate was aged at 20 to 25° C. for 1 hour then filtered. The filter cake was washed with water (2×50 mL, 4.1 vol) then left to dry for a further 1 hour. The solid product was dried by dissolving it in TBME (250 mL, 20.7 vol), separating the phases and the water phase washed with TBME (100 mL, 8.3 vol). The TBME phases were combined, dried over magnesium sulphate (25 g, 2 wt), filtered and concentrated on a rotary evaporator to afford the product as a white solid (13.4 g, 85.7%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12.07 g
Type
reactant
Reaction Step One
Quantity
18.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Yield
85.7%

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